2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide
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Description
2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide, also known as FIIN-4, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects are still being investigated.
Scientific Research Applications
Antioxidant Activity and Radical Scavenging
Phenolic compounds, including certain derivatives related to 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide, have been studied for their antioxidant properties. These compounds have been found to inhibit lipid peroxidation and act as radical scavengers, which is significant in the context of preventing oxidative stress-related cellular damage (Dinis, Maderia, & Almeida, 1994).
Anticonvulsant and Antidepressant Effects
Derivatives of 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide have been synthesized and evaluated for their potential anticonvulsant and antidepressant effects. Studies have shown that some synthesized compounds exhibit protective effects against seizures and have potent antidepressant-like activity (Zhen, Peng, Zhao, Han, Jin, & Guan, 2015).
Antimicrobial Activity
Compounds structurally related to 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide have been tested for their antimicrobial activities. Some synthesized derivatives have shown promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Anticancer Activity
Research has also focused on the anticancer activities of certain indole derivatives, which are closely related to 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide. These studies involve the design, synthesis, and evaluation of novel compounds as potential anticancer agents, exploring their mechanisms of action and potential as apoptosis inducers (El-Sharief, Ammar, Belal, El-Sharief, Mohamed, Mehany, Ali, & Ragab, 2019).
Photoreactivity Studies
The photoreactivity of compounds similar to 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide has been studied in different solvents. These studies provide insights into the photochemical behavior of these compounds, which is relevant for understanding their stability and reactivity under various conditions (Watanabe, Fukuyoshi, & Oda, 2015).
Antitubercular Agents
Research on 2-(quinolin-4-yloxy)acetamides, related to the compound , has revealed their potential as potent antitubercular agents. These compounds are active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and show promise for the development of new treatments for tuberculosis (Pissinate, Villela, Rodrigues-Junior, Giacobbo, Grams, Abbadi, Trindade, Nery, Bonan, Back, Campos, Basso, Santos, & Machado, 2016).
Neurochemical Studies
Certain analogs of 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide have been explored for their neurochemical effects, such as their interaction with dopamine and norepinephrine transporters. These studies provide valuable insights into the potential neuropsychiatric applications of these compounds (Madras, Xie, Lin, Jassen, Panas, Lynch, Johnson, Livni, Spencer, Bonab, Miller, & Fischman, 2006).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c17-11-1-4-13(5-2-11)22-9-16(21)18-12-3-6-14-10(7-12)8-15(20)19-14/h1-7H,8-9H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTFHJHZBDGUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide |
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